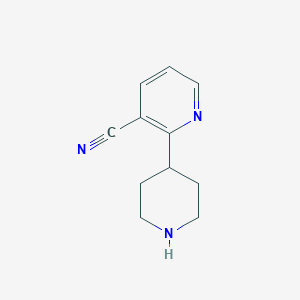

2-(Piperidin-4-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAWTXMAIUDAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582435 | |

| Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-81-3 | |

| Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Piperidin 4 Yl Nicotinonitrile and Structural Analogues

Retrosynthetic Analysis of the Target Molecular Architecture and Key Precursor Identification

A retrosynthetic analysis of 2-(piperidin-4-yl)nicotinonitrile reveals two primary disconnection points. The first is the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings, suggesting a coupling reaction between a halogenated nicotinonitrile and 4-aminopiperidine (B84694) or a related piperidine precursor. The second key disconnection is within the nicotinonitrile ring itself, leading to various strategies for its construction. youtube.comyoutube.comyoutube.com

Working backward from the target molecule, a primary retrosynthetic disconnection can be made at the C-N bond linking the piperidine and pyridine rings. This suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction as the final key step. This approach identifies a halogenated nicotinonitrile, such as 2-chloronicotinonitrile or 2-fluoronicotinonitrile, and a suitable piperidine synthon, like a protected 4-aminopiperidine, as the key precursors. youtube.comyoutube.comassets-servd.hostscribd.com

Further disconnection of the nicotinonitrile precursor unveils several synthetic pathways for the formation of the pyridine ring. These routes often involve the condensation of smaller, readily available building blocks. youtube.combaranlab.org Identifying these key precursors is crucial for designing an efficient and modular synthesis that allows for the generation of a diverse library of structural analogues.

Established and Emerging Synthetic Routes to the Nicotinonitrile Core

Multi-Component Reactions (MCRs) for Pyridine Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly substituted pyridines, including nicotinonitriles. bohrium.comresearchgate.net These reactions allow for the formation of complex molecules in a single step from three or more starting materials, often with high atom economy and operational simplicity. bohrium.comacsgcipr.org

One notable MCR for nicotinonitrile synthesis involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate. researchgate.net Variations of this approach can provide access to a wide range of substituted nicotinonitriles by simply changing the initial building blocks. nih.govresearchgate.net The use of different catalysts, including environmentally benign options, can further enhance the efficiency and greenness of these reactions. bohrium.comresearchgate.net

Table 1: Examples of Multi-Component Reactions for Nicotinonitrile Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Ammonium Acetate | Ethanol, Reflux | 2-Amino-nicotinonitriles | researchgate.net |

| Ketone, Malononitrile, Aldehyde, Ammonium Acetate | Zinc Complex, Ethanol | Polysubstituted Pyridines | bohrium.com |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Fe3O4@g-C3N4-SO3H | Polysubstituted Pyridines | researchgate.net |

| 1,3-Dicarbonyl Compound, Malononitrile, Amine | Solvent-free/Microwave | Substituted Nicotinonitriles | researchgate.net |

Cyclocondensation and Annulation Strategies for Pyridine Construction

Cyclocondensation and annulation reactions represent a classical and widely used approach for constructing the pyridine ring. acsgcipr.orgresearchgate.netyoutube.com These methods typically involve the formation of a 1,5-dicarbonyl compound or a related intermediate, which then undergoes cyclization with an ammonia source to form the pyridine ring. youtube.com

A common strategy involves the reaction of α,β-unsaturated ketones with enamines or other nucleophiles, followed by cyclization and aromatization. baranlab.orgorganic-chemistry.org The specific reagents and reaction conditions can be tailored to produce a variety of substitution patterns on the resulting pyridine ring. While effective, these linear sequences can sometimes be lengthy and may require harsh conditions. acsgcipr.org

Nucleophilic Substitution Reactions on Halogenated Nicotinonitrile Precursors

An alternative and highly versatile approach involves the modification of a pre-formed nicotinonitrile ring through nucleophilic aromatic substitution (SNAr) reactions. longdom.orgresearchgate.neteurjchem.com This strategy is particularly useful for introducing substituents at the 2- and 6-positions of the pyridine ring, which are activated towards nucleophilic attack.

Starting with a readily available halogenated nicotinonitrile, such as 2-chloronicotinonitrile, a wide array of nucleophiles can be introduced. For the synthesis of the target molecule, a protected piperidine derivative would be the nucleophile of choice. The reactivity of the halogen leaving group often follows the order F > Cl > Br > I. nih.gov In some cases, metal-free conditions can be employed for these C-N bond-forming reactions. rsc.org

Strategies for Introducing and Functionalizing the Piperidin-4-yl Substructure

The introduction of the piperidin-4-yl moiety is a critical step in the synthesis of the target compound. This can be achieved through various C-N bond-forming reactions.

Direct Coupling Protocols for C-N Bond Formation

Direct coupling methods provide a straightforward route to connect the nicotinonitrile core and the piperidine ring. As mentioned in the retrosynthetic analysis, a nucleophilic aromatic substitution reaction between a halogenated nicotinonitrile and a suitable piperidine derivative is a common and effective strategy. nih.govnih.gov

Recent advancements in catalysis have also provided powerful tools for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a mild and efficient alternative for coupling aryl halides with amines. While more commonly used for aryl bromides and iodides, conditions have been developed to facilitate the coupling of aryl chlorides as well. acs.org A rhodium-catalyzed asymmetric reductive Heck reaction has also been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine derivatives. acs.org

Post-Synthetic Modifications and Derivatizations of the Piperidine Ring Nitrogen and Carbons

The piperidine moiety of this compound offers a prime site for post-synthetic modifications, allowing for the introduction of diverse functional groups to modulate the molecule's properties. The secondary amine of the piperidine ring is a key handle for derivatization through several common reactions:

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides (e.g., benzyl (B1604629) chloride) or through reductive amination. Reductive amination, a two-step process involving the formation of an imine or enamine intermediate with an aldehyde or ketone followed by reduction, is a powerful method for introducing a wide range of substituents. nih.gov This reaction can be catalyzed by transition metals or biocatalysts like imine reductases (IREDs). nih.gov For instance, reacting the piperidine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a common strategy. mdpi.com

N-Acylation: Acyl groups can be introduced by reacting the piperidine nitrogen with acyl chlorides or anhydrides. This modification is useful for introducing amide functionalities, which can alter the electronic and steric properties of the molecule.

N-Arylation: The introduction of aryl groups on the piperidine nitrogen can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically involves a palladium or copper catalyst.

Functionalization is not limited to the nitrogen atom. The carbon atoms of the piperidine ring, particularly those at the C-3 and C-4 positions, can also be targeted for derivatization, although this often requires more complex synthetic strategies established during the ring's construction.

These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs, allowing chemists to fine-tune the molecule's pharmacological profile.

Optimized Reaction Conditions and Catalytic Systems in Modern Organic Synthesis

The synthesis of the this compound scaffold and its analogues benefits significantly from modern catalytic systems and optimized reaction conditions that improve efficiency, yield, and environmental footprint.

Role of Organocatalysts (e.g., Piperidine, Triethylamine (B128534), Ammonium Acetate) in Reaction Promotion

Organocatalysts are essential in the synthesis of the nicotinonitrile and piperidine ring systems. They offer a metal-free alternative that is often cheaper, less toxic, and more stable.

Ammonium Acetate: This versatile reagent serves as a source of ammonia and an acid/base catalyst in many multicomponent reactions (MCRs) for pyridine synthesis. nih.gov In the Hantzsch pyridine synthesis or related methodologies, it facilitates the condensation of aldehydes, a β-ketoester, and a nitrile-containing compound to form the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.

Piperidine: Piperidine itself can act as a basic catalyst. In the one-pot synthesis of substituted nicotinonitriles, piperidine, often used with ammonium acetate, promotes the initial condensation steps. For example, it catalyzes the Knoevenagel condensation between an aldehyde and a compound with an active methylene group like ethyl cyanoacetate. nih.gov

Triethylamine: As a non-nucleophilic organic base, triethylamine is widely used to scavenge acidic byproducts generated during a reaction, such as HCl formed during acylation with acyl chlorides. It can also serve as a basic catalyst to deprotonate substrates and facilitate nucleophilic attacks.

Table 1: Role of Common Organocatalysts in Nicotinonitrile Synthesis

| Catalyst/Reagent | Type | Role in Synthesis | Example Reaction |

| Ammonium Acetate | Salt | Ammonia source and catalyst | Multicomponent synthesis of pyridine rings. nih.gov |

| Piperidine | Secondary Amine | Basic catalyst | Promotes condensation reactions (e.g., Knoevenagel). nih.gov |

| Triethylamine | Tertiary Amine | Non-nucleophilic base | Acid scavenger, basic catalyst. |

Microwave-Assisted Synthesis for Reaction Rate Acceleration and Yield Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.orgnih.gov

This technique is particularly advantageous for:

Multicomponent reactions: Accelerating the formation of the core heterocyclic structure.

Nucleophilic substitutions: Facilitating the derivatization of the piperidine or nicotinonitrile rings. researchgate.net

Solvent-free reactions: Promoting environmentally friendly synthesis by allowing reactions to proceed efficiently without a solvent, which minimizes waste. organic-chemistry.orgnih.gov

The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products and consequently higher yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Often higher researchgate.net |

| Side Products | More frequent | Less frequent |

Synthesis of Elaborate Derivatives and Fused Heterocyclic Systems

The this compound scaffold is a versatile building block for creating more complex molecular architectures through transformations of the nicotinonitrile ring and subsequent annulation reactions.

Chemical Transformations at C2, C4, C6 Positions of the Nicotinonitrile Ring

The nicotinonitrile ring is susceptible to various chemical transformations, allowing for further functionalization. The electron-withdrawing nature of the nitrile group and the ring nitrogen activates certain positions for nucleophilic substitution.

A common strategy involves the initial conversion of a 2-pyridone precursor to a 2-chloronicotinonitrile derivative using reagents like phosphorus oxychloride (POCl₃). nih.gov This 2-chloro intermediate is an excellent electrophile for substitution reactions with various nucleophiles:

Amination: Reaction with primary or secondary amines (e.g., n-octylamine, 1,4-diaminobenzene) displaces the chlorine to yield 2-amino-substituted nicotinonitriles. nih.gov

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) produces 2-hydrazinylnicotinonitrile derivatives, which are key intermediates for constructing fused heterocyclic systems. nih.gov

Thiation: The 2-oxo group of a pyridone precursor can be converted to a 2-thioxo group using reagents like phosphorus pentasulfide, opening up another avenue for derivatization. nih.gov

These transformations provide access to a diverse library of derivatives with potentially new biological activities or material properties.

Annulation Reactions Leading to Novel Fused Pyridines

The functional groups on the nicotinonitrile ring, particularly the nitrile group and substituents introduced at the C2 position, are instrumental in constructing fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, lead to novel scaffolds.

Key intermediates like 2-hydrazinylnicotinonitriles can be cyclized with various electrophiles to form fused five-membered rings. nih.gov For example:

Triazolopyridines: Reaction of 2-hydrazinylnicotinonitriles with reagents like acetic acid can lead to the formation of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine systems. nih.gov

Pyrazolopyridines: Condensation with β-dicarbonyl compounds, such as benzyl acetoacetate (B1235776), can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov

Furthermore, the nitrile group itself can participate in cyclization reactions. For instance, annulation of a nicotinonitrile with other reagents can yield complex systems like benzo[c] researchgate.netorganic-chemistry.orgnaphthyridin-5(6H)-one. The reaction of related pyridyl-containing enenitriles with methyl nitroacetate (B1208598) has been shown to produce quinolizin-4-ones through a divergent annulation pathway. researchgate.net Other potential fused systems include furo[2,3-b]pyridines and 1,8-naphthyridines, depending on the starting materials and reaction conditions.

Table 3: Examples of Fused Heterocyclic Systems from Nicotinonitrile Derivatives

| Precursor | Reagent | Fused System | Reference |

| 2-Hydrazinylnicotinonitrile | Acetic Acid | nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | nih.gov |

| 2-Hydrazinylnicotinonitrile | Benzyl Acetoacetate | Pyrazolo[3,4-b]pyridine | nih.gov |

| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl Nitroacetate | 4H-Quinolizin-4-one | researchgate.net |

| Nicotinonitrile Derivative | - | Benzo[c] researchgate.netorganic-chemistry.orgnaphthyridin-5(6H)-one |

Design and Synthesis of Linker-Modified Analogues for Bifunctional Molecular Constructs

The development of bifunctional molecular constructs, such as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. These molecules are engineered to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. nih.gov A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. nih.gov The strategic design of each component, particularly the linker, is critical for the efficacy of the final construct.

While this compound is recognized as a valuable scaffold in medicinal chemistry, its specific application as a warhead in publicly documented bifunctional degraders is not extensively reported. However, based on established principles of PROTAC design and synthesis, a rational approach can be formulated for its incorporation into such constructs. The secondary amine of the piperidine ring serves as an ideal and chemically accessible point for linker attachment, allowing for the synthesis of a diverse library of analogues for biological screening.

Rational Design and Synthetic Strategy

The design of a bifunctional molecule based on the this compound scaffold involves a modular, stepwise approach. The primary synthetic consideration is the functionalization of the piperidine nitrogen without compromising the scaffold's binding affinity to its intended protein target.

A plausible and versatile synthetic route begins with the acylation or alkylation of the secondary amine on the this compound core. This reaction attaches a linker precursor, which is a bifunctional molecule itself, typically containing a terminal functional group (e.g., a carboxylic acid, amine, or alkyne) that is orthogonal to the group reacting with the piperidine.

For instance, a common strategy involves the amide bond formation between the piperidine nitrogen and a linker containing a terminal carboxylic acid. This reaction is typically mediated by standard peptide coupling reagents. The resulting intermediate is a "warhead-linker" conjugate.

The final step is the conjugation of this intermediate to an E3 ligase ligand. The choice of E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase) and the type of chemical linkage (e.g., amide, ether, or triazole via "click chemistry") are crucial variables that influence the stability and biological activity of the final PROTAC. nih.gov Click chemistry, in particular, offers a highly efficient and modular approach for the rapid assembly of PROTAC libraries.

Linker Composition and Its Influence

The nature of the linker—its length, rigidity, and composition—plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov Linkers are broadly categorized and can be selected based on the desired properties of the final molecule:

Flexible Linkers: Polyethylene glycol (PEG) and simple alkyl chains are commonly used to provide flexibility, allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation. researchgate.net

Rigid Linkers: To enhance conformational stability and potentially improve cell permeability and metabolic stability, more rigid linkers are employed. These often incorporate cyclic structures like piperidine or piperazine (B1678402) rings. researchgate.netnih.gov The inclusion of a basic piperazine or piperidine moiety can also improve the solubility of the PROTAC. nih.gov

The systematic variation of linker length and composition is a key optimization strategy in PROTAC development.

Illustrative Synthetic Scheme

The following scheme illustrates a hypothetical synthesis of a this compound-based PROTAC targeting the CRBN E3 ligase.

Table 1: Compounds in Hypothetical Synthesis

| Compound ID | Name | Role |

| 1 | This compound | Warhead (Protein of Interest Ligand) |

| 2 | 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoic acid | Linker-E3 Ligase Ligand Conjugate |

| 3 | 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-1-(4-(2-cyanopyridin-2-yl)piperidin-1-yl)butan-1-one | Final Bifunctional Molecular Construct (PROTAC) |

The synthesis would proceed via the coupling of Compound 1 and Compound 2 using standard amide bond formation conditions. This modular approach allows for the substitution of Compound 2 with a variety of other linker-E3 ligase ligand conjugates to rapidly generate a library of PROTACs for structure-activity relationship (SAR) studies. The goal of these studies is to identify the optimal combination of warhead, linker, and E3 ligase ligand that results in the most potent and selective degradation of the target protein. capes.gov.br

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of 2-(Piperidin-4-yl)nicotinonitrile is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings. The aromatic protons of the nicotinonitrile moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at position 6 of the pyridine ring is expected to be the most deshielded, appearing as a doublet of doublets.

The protons on the piperidine ring would be found in the upfield region. The proton at the C4 position, which is attached to the pyridine ring, would likely resonate as a multiplet. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would also show characteristic multiplets. A broad singlet, which disappears upon D₂O exchange, would be indicative of the N-H proton of the piperidine ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-4 | 7.0 - 7.5 | dd |

| Pyridine H-5 | 7.5 - 8.0 | dd |

| Pyridine H-6 | 8.0 - 8.5 | dd |

| Piperidine H-4 (methine) | 2.5 - 3.5 | m |

| Piperidine H-2, H-6 (axial & equatorial) | 2.8 - 3.5 | m |

| Piperidine H-3, H-5 (axial & equatorial) | 1.5 - 2.5 | m |

| Piperidine N-H | 1.0 - 3.0 | br s |

Note: This is a predicted data table based on analogous compounds.

Carbon (¹³C) NMR Spectroscopy: Elucidation of Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (120-160 ppm), with their exact shifts influenced by the positions of the nitrogen atom and the piperidinyl substituent. For instance, the carbon atom C2, attached to the piperidine ring, would be significantly affected.

The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum. The C4 carbon, bonded to the aromatic ring, would be the most downfield of the piperidine carbons. The carbons adjacent to the nitrogen (C2 and C6) would also have distinct chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | 115 - 125 |

| Pyridine C-2 | 155 - 165 |

| Pyridine C-3 | 110 - 120 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-5 | 120 - 130 |

| Pyridine C-6 | 145 - 155 |

| Piperidine C-4 | 35 - 45 |

| Piperidine C-2, C-6 | 45 - 55 |

| Piperidine C-3, C-5 | 25 - 35 |

Note: This is a predicted data table based on analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the piperidine and nicotinonitrile moieties, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial to confirm the attachment of the piperidine ring at the C2 position of the nicotinonitrile ring by observing a correlation between the piperidine C4-H and the pyridine C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Diagnostic Absorptions for Nitrile, Amine, and Pyridine Moieties

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp and strong absorption band in the region of 2220-2230 cm⁻¹ is a clear indicator of the C≡N (nitrile) stretching vibration. nih.govresearchgate.net The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a medium-intensity band in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region.

| Functional Group | Predicted Diagnostic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2230 | Strong, Sharp |

| N-H (Amine) | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2950 | Medium to Strong |

| C=N, C=C (Pyridine) | 1400 - 1600 | Medium to Strong |

Note: This is a predicted data table based on analogous compounds. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the piperidine and pyridine rings, as well as fragmentation within the piperidine ring itself. Common fragments would include the nicotinonitrile cation and the piperidinyl cation or related fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition of the compound. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₁H₁₃N₃, the expected monoisotopic mass can be calculated. An HRMS analysis would aim to find an experimental m/z value that closely matches this theoretical calculation, typically within a few parts per million (ppm). However, specific experimental HRMS data for this compound is not available in the reviewed scientific literature.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Monoisotopic Mass | 187.1109 g/mol |

| Calculated m/z for [M+H]⁺ | 188.1182 |

This table represents theoretical values, as no experimental data was found in the searched sources.

Elemental Microanalysis for Compound Purity and Stoichiometric Composition Validation

Elemental microanalysis provides a quantitative determination of the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages should align closely with the theoretically calculated values based on the compound's molecular formula.

For a pure sample of this compound (C₁₁H₁₃N₃), the theoretical elemental composition can be calculated. Discrepancies between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis. Specific experimental data from elemental microanalysis for this compound is not documented in the available literature.

Table 2: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 70.56 |

| Hydrogen (H) | 7.00 |

| Nitrogen (N) | 22.44 |

This table represents theoretical values, as no experimental data was found in the searched sources.

Chemical Reactivity Profiles and Strategic Transformations of 2 Piperidin 4 Yl Nicotinonitrile Derivatives

Oxidation Reactions: Reactivity Towards Various Oxidizing Agents

The piperidine (B6355638) ring of 2-(piperidin-4-yl)nicotinonitrile derivatives can undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) can be used to introduce hydroxyl groups or other oxygen-containing functionalities to the piperidine ring. For instance, derivatives such as 2-((1-(cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (B2937802) can be oxidized to yield oxidized derivatives of the piperidine ring. The specific products formed depend on the reaction conditions and the nature of the substituents on the piperidine nitrogen.

In some cases, the entire piperidine ring can be aromatized to the corresponding pyridine (B92270) ring. This transformation can be achieved using a supported vanadia catalyst at elevated temperatures, typically between 500°F and 1000°F. google.com This process converts the alkyl-substituted piperidine to the corresponding alkyl-substituted pyridine. google.com

Reduction Chemistry: Selective Reduction of the Nitrile Group and Pyridine Ring

Both the nitrile group and the pyridine ring of this compound derivatives can be selectively reduced. The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comopenstax.org This reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion which then undergoes a second hydride addition. openstax.orglibretexts.org A milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde. chemistrysteps.com

The pyridine ring can be reduced to a piperidine ring. clockss.org Catalytic hydrogenation over platinum oxide, Raney nickel, or copper-chromium oxide are common methods. clockss.orgmdpi.com More recently, samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature in excellent yields. clockss.org This method's efficiency can be influenced by the order of reagent addition and the amount of water used. clockss.org Stereoselective reductions are also possible, for instance, using borenium-catalyzed hydrogenation with hydrosilanes, which can lead to cis-selective products. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Nicotinonitrile Core

The nicotinonitrile core is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of functionalization.

Nucleophilic Substitution:

The pyridine ring of nicotinonitrile derivatives, particularly when activated with an electron-withdrawing group or converted to a pyridinium (B92312) salt, can undergo nucleophilic substitution. For example, 2-chloronicotinonitrile derivatives readily react with nitrogen nucleophiles like n-octyl amine and 1,4-diaminobenzene. nih.govacs.org In some cases, two moles of the 2-chloropyridine (B119429) derivative can react with a single primary amine. nih.govacs.org The reactivity of the pyridine ring towards nucleophiles can be enhanced by the presence of nitro groups, as seen in the aminolysis of 1-methyl-3,5-dinitro-2-pyridone. nih.gov

Electrophilic Substitution:

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, such reactions can be achieved under specific conditions. Electrophilic reagents can react with activated nicotinonitrile derivatives. For instance, 2-hydrazinyl nicotinonitrile derivatives can react with electrophiles like acetic acid and benzyl (B1604629) acetoacetate (B1235776) to form fused heterocyclic systems. nih.govacs.org

Addition Reactions: Specific Reactivity of the Nitrile Functionality

The nitrile group in this compound exhibits reactivity similar to a carbonyl group due to its polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. chemistrysteps.comopenstax.org This allows for various nucleophilic addition reactions.

One of the most common reactions is hydrolysis, which can occur under either acidic or basic conditions to first yield an amide and then a carboxylic acid. chemistrysteps.comopenstax.org Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. openstax.org

Grignard reagents and organolithium reagents can also add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. chemistrysteps.comopenstax.org This reaction is a powerful tool for forming new carbon-carbon bonds.

Ring Transformations and Rearrangement Studies of Piperidine and Nicotinonitrile Substructures

Both the piperidine and nicotinonitrile substructures can undergo ring transformations, leading to the formation of different heterocyclic systems.

The piperidine ring can be synthesized through various intramolecular cyclization reactions, such as reductive amination of ω-amino fatty acids or aza-Michael reactions. mdpi.comnih.gov These methods often involve the formation of a new C-N or C-C bond to close the ring. nih.gov

The pyridine ring of nicotinonitrile derivatives can also be transformed. For instance, dinitropyridones can react with 1,3-dicarbonyl compounds in the presence of a base to yield nitrophenols. nih.gov Three-component ring transformations involving a ketone, a nitrogen source like ammonia (B1221849), and a dinitropyridone can lead to the synthesis of nitropyridines that are otherwise difficult to prepare. nih.gov

Reactivity with Diverse Chemical Reagents for Further Functionalization

The versatile reactivity of this compound derivatives allows for extensive functionalization using a wide array of chemical reagents.

The piperidine nitrogen can be functionalized through reactions like sulfonylation with cyclohexylsulfonyl chloride. Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions of the piperidine ring, with the site-selectivity controlled by the catalyst and the protecting group on the nitrogen. nih.gov

The nicotinonitrile moiety can also be readily modified. For example, 2-chloronicotinonitrile derivatives can be converted to 2-thioxo derivatives using phosphorus pentasulfide or thiourea. nih.gov The resulting thione can then be S-alkylated with various halo compounds. acs.org Furthermore, 2-hydrazinyl nicotinonitrile derivatives serve as versatile intermediates for the synthesis of fused heterocyclic systems like triazolopyridines and pyrazolyl nicotinonitriles through reactions with electrophiles. nih.govacs.org

The following table provides a summary of the reactivity of this compound derivatives:

| Reaction Type | Substrate Moiety | Reagents | Products |

| Oxidation | Piperidine Ring | Potassium permanganate | Oxidized piperidine derivatives |

| Piperidine Ring | Supported vanadia catalyst | Pyridine derivatives | |

| Reduction | Nitrile Group | LiAlH₄ | Primary amines |

| Nitrile Group | DIBAL-H | Aldehydes | |

| Pyridine Ring | Catalytic hydrogenation, SmI₂/H₂O | Piperidine derivatives | |

| Nucleophilic Substitution | Nicotinonitrile Core | Amines, Hydrazine (B178648) | Substituted nicotinonitriles |

| Addition | Nitrile Group | H₂O (acid or base) | Carboxylic acids (via amides) |

| Nitrile Group | Grignard reagents | Ketones | |

| Ring Transformation | Dinitropyridone | 1,3-Dicarbonyl compounds | Nitrophenols |

| Functionalization | Piperidine Nitrogen | Sulfonyl chlorides | N-Sulfonylated piperidines |

| 2-Chloronicotinonitrile | Phosphorus pentasulfide | 2-Thioxonicotinonitrile |

Computational Chemistry and Theoretical Investigations in Molecular Design

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide a static, gas-phase picture of the molecule, offering a baseline for its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For compounds like 2-(Piperidin-4-yl)nicotinonitrile, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.govresearchgate.net The process involves optimizing the molecular structure to find the lowest energy conformation. researchgate.net Studies on related nicotinonitrile and piperidine (B6355638) derivatives often utilize basis sets like B3LYP/6-311G++(d,p) to achieve accurate geometries. researchgate.netmdpi.com

Beyond geometry, DFT is used to calculate key energetic properties that dictate molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a small gap suggests high polarizability and low excitation energy, indicating higher reactivity. nih.govmdpi.com These calculations help in understanding the molecule's potential to participate in chemical reactions.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.govresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| Thiazole-pyrazole benzonitrile | -6.15 | -2.23 | 3.92 | B3LYP/6-311G | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | ~ -5.4 to -5.6 | ~ -1.4 to -1.5 | ~ 3.9 to 4.1 | TD-DFT | mdpi.com |

| Nicotinamide (B372718) Derivative | -6.19 | -2.14 | 4.05 | DFT/B3LYP/6-311G++(d,p) | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics of Ligand-Target Interactions

While quantum calculations provide a static view, Molecular Dynamics (MD) simulations introduce temperature and solvent effects, allowing for the exploration of a molecule's dynamic behavior over time. nih.gov For a flexible molecule like this compound, which contains a piperidine ring, MD simulations are crucial for exploring its conformational landscape. chemrxiv.org The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the nicotinonitrile group can be either axial or equatorial. nih.govresearchgate.net

MD simulations can track the transitions between these conformational states, revealing the most populated and energetically favorable shapes the molecule adopts in a biological environment. nih.gov This is critical because the specific conformation of a ligand is often what determines its ability to bind to a biological target. chemrxiv.org

When studying ligand-target interactions, MD simulations can model the dynamic process of a ligand binding to a protein. nih.gov These simulations can assess the stability of the resulting complex, showing how the ligand and protein adjust their conformations to achieve an optimal fit. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and determine their persistence over time. mdpi.com

In Silico Prediction of Molecular Interactions and Binding Potential

In silico methods are essential for predicting how a molecule might interact with biological targets, thereby prioritizing candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.govnih.gov For this compound and its analogs, docking studies are used to estimate their binding affinity and mode of interaction with various protein targets, such as kinases, receptors, and other enzymes. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to evaluate the fit. nih.gov Successful docking studies on related nicotinonitrile derivatives have identified key interactions, such as hydrogen bonds formed by the pyridine (B92270) nitrogen or cyano group and hydrophobic interactions involving the piperidine ring. acs.org For instance, docking studies on nicotinonitrile derivatives have explored their binding to targets like general control nonrepressed protein 5 (GCN5) and tyrosine kinases. nih.govnih.gov These studies can rationalize the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Trisubstituted nicotinonitriles | GCN5 | Occupies the binding pocket of the acetyl-CoA cofactor. | nih.gov |

| Nicotinonitrile derivatives | Tyrosine Kinase (TK) | Interactions leading to inhibition of TK. | nih.gov |

| 4-Aza-podophyllotoxin hybrids | Tubulin (Colchicine-binding site) | Interaction with the colchicine-binding site. | nih.gov |

| Pyridine derivatives | PIM-1 Kinase | H-acceptor interaction with HIS-62; π–H interaction with TYR97. | acs.org |

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. dovepress.comresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or from the structure of the target's binding site. dovepress.comfrontiersin.org

For a series of active this compound analogs, a pharmacophore model could be constructed to define the ideal spatial arrangement of features like the aromatic pyridine ring, the hydrogen bond accepting cyano group, and the basic nitrogen of the piperidine ring. researchgate.net This model then serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new and diverse chemical scaffolds with the desired activity. dovepress.comfrontiersin.org It is also frequently used in conjunction with docking and QSAR to refine virtual screening results and guide lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches to Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are crucial for predicting the activity of newly designed molecules before they are synthesized. aimspress.com

In a QSAR study involving this compound derivatives, a dataset of compounds with known activities would be used. researchgate.net For each compound, a set of numerical parameters, or "descriptors," are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area). nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that relates these descriptors to the observed biological activity. nih.govresearchgate.net

QSAR models for piperidine and nicotinonitrile derivatives have successfully predicted activities such as anticancer effects and receptor antagonism. researchgate.netnih.govnih.gov These models not only predict potency but also provide insight into which structural features are most important for activity, thereby guiding the rational design of more effective compounds. aimspress.comnih.gov

| Descriptor Type | Descriptor Examples | Information Provided | Reference |

|---|---|---|---|

| 2D Topological | Topological Polar Surface Area (TPSA), Kier & Hall indices | Molecular size, shape, branching, and polarity. | nih.gov |

| 3D Autocorrelation | 3D-MoRSE descriptors | 3D structure information based on atomic coordinates. | nih.gov |

| Constitutional | Molecular Weight, Number of double bonds, Number of Sulphur atoms | Basic molecular composition and atom counts. | aimspress.com |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. | nih.gov |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and charge distribution. | mdpi.com |

Identification of Key Structural Determinants Governing Biological Effects

The biological effects of this compound are governed by the specific arrangement and properties of its constituent parts: the nicotinonitrile core and the piperidine substituent.

The Nicotinonitrile Scaffold: The nicotinonitrile (3-cyanopyridine) nucleus is a recognized scaffold in medicinal chemistry, present in various pharmacologically active agents. ekb.eg The pyridine ring is a common N-heteroaromatic feature in many physiologically active molecules. ekb.eg The cyano (C≡N) group is a strong electron-withdrawing group and can participate in hydrogen bonding, which often plays a crucial role in binding to biological targets like enzyme active sites. nih.gov Studies on various nicotinonitrile derivatives have shown that this core structure is fundamental to their activity. nih.govresearchgate.net

The Piperidine Moiety: The piperidine ring is another important structural motif in medicinal chemistry, known to be present in compounds with a wide range of biological activities. nanobioletters.com Its presence can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for pharmacological activity. In related compound series, the piperidine moiety has been shown to be a key determinant of activity, though in some cases, its presence has led to lower activity compared to other ring systems like thiopyran. researchgate.net The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated, allowing for ionic interactions with receptor sites. nih.gov

Linkage and Substitution: The point of attachment and the nature of the linkage between the piperidine ring and the nicotinonitrile core are critical. In this compound, the piperidine is attached at the 4-position to the C2 position of the pyridine ring. The relative orientation of these two rings is a key factor. Furthermore, substitutions on the piperidine nitrogen are a common strategy for modulating activity in related series of compounds. mdpi.comrsc.org For instance, adding a benzyl (B1604629) group to the piperidine nitrogen in related molecules has been shown to significantly influence affinity for biological targets like sigma receptors. mdpi.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico prediction of ADME properties is a fundamental step in evaluating the drug-likeness of a compound. mdpi.com These computational models assess pharmacokinetic parameters to identify potential liabilities early in the drug discovery process, reducing the reliance on later-stage animal testing. researchgate.net

Computational Models for Pharmacokinetic Parameter Estimation

A variety of computational models are used to estimate the pharmacokinetic parameters of novel compounds. These models leverage large datasets to correlate a molecule's chemical structure with its ADME properties. numberanalytics.com

Commonly used models include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate quantitative structural features (descriptors) of a molecule, such as molecular weight, lipophilicity (LogP), and polar surface area, to its biological or pharmacokinetic activity. numberanalytics.com

Machine Learning Models: More recently, machine learning algorithms like gradient boosting decision trees and deep neural networks have been applied to ADME prediction. github.com These models are trained on vast collections of experimental data to recognize complex patterns and make highly accurate predictions for new molecules. github.com

These models predict key parameters that determine a compound's viability as a drug candidate. For a molecule to be considered "drug-like," it often needs to adhere to guidelines such as Lipinski's Rule of Five, which sets limits for molecular weight (<500 Da), LogP (<5), hydrogen bond donors (≤5), and hydrogen bond acceptors (<10). nih.govresearchgate.net Predictive models can calculate these properties along with others like aqueous solubility (LogS) and topological polar surface area (TPSA). mdpi.comresearchgate.net

Based on computational models used for similar heterocyclic compounds, a predicted ADME profile for this compound can be estimated.

Table 1: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Drug-Likeness Guideline | Significance |

| Molecular Formula | C₁₁H₁₃N₃ | N/A | Basic chemical information. |

| Molecular Weight | 187.24 g/mol | < 500 Da | Influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | 7.0–200.0 Ų nih.gov | Affects membrane permeability and bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | < 5.0 | Measures lipophilicity, impacting absorption and distribution. mdpi.com |

| Hydrogen Bond Donors | 1 | ≤ 5 | Influences binding and solubility. nih.gov |

| Hydrogen Bond Acceptors | 3 | < 10 | Influences binding and solubility. nih.gov |

| Rotatable Bonds | 1 | ≤ 10 | Relates to conformational flexibility and binding. |

| Lipinski's Rule of Five Violations | 0 | 0 or 1 | General indicator of oral bioavailability. researchgate.net |

Note: The values in this table are estimations based on standard computational algorithms and data from analogous compounds. Actual experimental values may vary.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Characterization of Molecular Targets and Associated Biochemical Pathways

Understanding the direct molecular targets of a compound is fundamental to deciphering its mechanism ofaction. For derivatives of 2-(piperidin-4-yl)nicotinonitrile, this involves a combination of enzyme inhibition assays, receptor binding studies, and direct biophysical measurements of protein-ligand interactions.

Derivatives built upon the nicotinonitrile and piperidine (B6355638) frameworks have demonstrated inhibitory activity against several classes of enzymes, particularly kinases and cholinesterases. These enzymes are critical nodes in cellular signaling, and their inhibition can have profound physiological effects.

Research into polyfunctionalized pyridines containing the piperidine moiety has identified potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov For example, a complex derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited an IC₅₀ value of 13 nM against AChE and 3.1 µM against BuChE. researchgate.netnih.gov This highlights the potential for this scaffold to be developed into agents for neurological disorders where cholinesterase dysregulation is a key factor. researchgate.net

Furthermore, the broader class of nicotinonitrile-based compounds has shown activity against various protein kinases. Certain hybrids have been found to inhibit PIM-1 kinase and VEGFR-2, which are involved in cancer cell survival and angiogenesis. ekb.eg In a different context, diaryl-(4-piperidinyl)-pyrrole derivatives have been identified as inhibitors of cGMP-Dependent Protein Kinases (PKG), demonstrating the versatility of the piperidinyl group in targeting kinase families. nih.gov

Table 1: Enzyme Inhibition by Derivatives Containing Piperidine/Nicotinonitrile Scaffolds

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Polyfunctionalized Pyridine (B92270) | Acetylcholinesterase (AChE) | 13 nM | researchgate.netnih.gov |

| Polyfunctionalized Pyridine | Butyrylcholinesterase (BuChE) | 3.1 µM | researchgate.netnih.gov |

| Nicotinonitrile Hybrid | PIM-1 Kinase | More effective than quercetin (B1663063) (IC₅₀ = 9.23 µM) | ekb.eg |

| Nicotinonitrile Hybrid | VEGFR-2 | ~5.22 µM (similar to quercetin) | ekb.eg |

| Diaryl-(4-piperidinyl)-pyrrole | cGMP-Dependent Protein Kinase (Et-PKG) | Potent Inhibition | nih.gov |

Receptor binding assays are crucial for identifying and characterizing ligands that act as agonists, antagonists, or allosteric modulators. Compounds containing the this compound framework have been profiled against a range of receptors, revealing high-affinity interactions, particularly with sigma receptors and certain neurotransmitter receptors.

Sigma receptors (σ₁ and σ₂) are recognized as important targets for the treatment of neurological disorders and have been a focus of investigation. researchgate.netnih.gov A derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was found to have a very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM, showing 290-fold selectivity over the σ₂ subtype. researchgate.netnih.gov Functional assays on other piperidine-based compounds have confirmed agonistic activity at the σ₁ receptor. nih.gov

The nicotinonitrile core has also been incorporated into antagonists for the A₂ₐ adenosine (B11128) receptor. scilit.com By modifying the substitutions on the core, researchers have developed compounds with Kᵢ values as low as 1.0 nM. scilit.com Similarly, piperidine derivatives have been optimized as high-affinity ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies led to the discovery of a ligand with a Kᵢ of 2.8 nmol/L. nih.gov

Table 2: Receptor Binding Affinities of Piperidine/Nicotinonitrile Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ) | Receptor Interaction | Reference |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 (hσ₁R) | 1.45 nM | High-affinity ligand | researchgate.netnih.gov |

| 2-Amino-6-furan-2-yl-4-substituted Nicotinonitrile | A₂ₐ Adenosine Receptor | 1.0 nM | Antagonist | scilit.com |

| Optimized Piperidine Derivative | Acetylcholine-Binding Protein (AChBP) | 2.8 nM | High-affinity ligand | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | 3.2 nM | Agonist | nih.gov |

| Deschloro UB-165 (3-pyridyl isomer) | α7 nAChR | Increased affinity vs. lead | Ligand | bath.ac.uk |

To complement kinetic and binding data, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct evidence of binding and a complete thermodynamic profile of the interaction. nih.govmdpi.com ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

While specific ITC data for this compound is not available, studies on structurally related compounds demonstrate the power of this technique. For instance, derivatives of ZZW-115, which feature a piperazine (B1678402) ring (structurally related to piperidine), were studied for their binding to the intrinsically disordered protein NUPR1. mdpi.com These experiments revealed that modifications to the compound's structure could subtly alter the binding affinity, with dissociation constants (Kₔ) in the low micromolar range. mdpi.com The thermodynamic data showed that the binding was driven by favorable enthalpy and entropy changes. mdpi.com

Table 3: Example Thermodynamic Profile of a Piperazine Derivative (ZZW-132) Binding to NUPR1 via ITC

| Parameter | Value | Unit |

|---|---|---|

| Dissociation Constant (Kₔ) | 1.7 | µM |

| Enthalpy Change (ΔH) | -8.9 | kcal/mol |

| Entropy Change (TΔS) | -0.9 | kcal/mol |

| Gibbs Free Energy (ΔG) | -8.0 | kcal/mol |

Data derived from studies on ZZW-115 derivatives binding to NUPR1 and serves as an illustrative example of ITC application. mdpi.com

Cellular Mechanistic Studies and Pathway Modulation

The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammation, cell survival, and proliferation. nih.gov Its dysregulation is linked to many diseases, and it is a prime target for therapeutic intervention. nih.govnih.gov The canonical NF-κB pathway is often anti-apoptotic; therefore, inhibitors of this pathway can promote programmed cell death in pathological cells, such as cancer cells or hyperproliferative synovial cells in rheumatoid arthritis. nih.gov

Nicotinonitrile derivatives have been shown to induce apoptosis through several mechanisms. Mechanistic studies on certain nicotinonitrile hybrids revealed they can induce caspases 3 and 7, key executioner enzymes in the apoptotic cascade. ekb.eg These compounds were also found to decrease the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. ekb.eg Similarly, piperazine derivatives, which are structurally related to piperidine compounds, have been shown to induce apoptosis in human cervical cancer cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This involves phosphatidylserine (B164497) externalization and DNA fragmentation, both hallmarks of apoptosis. nih.gov

The ability to control cell proliferation is a cornerstone of treatments for cancer and other proliferative diseases. Many therapeutic agents function by inducing cell cycle arrest, preventing cells from progressing through the phases required for division.

Derivatives of this compound have demonstrated significant antiproliferative effects. Studies on nicotinonitrile hybrids have shown they can cause cell cycle arrest in the G2/M phase and increase the population of apoptotic cells in the pre-G1 phase. ekb.eg Other related compounds, such as piperlactam S, have been found to arrest activated T-cells at the G1 to S phase transition, thereby suppressing their proliferation. nih.gov This arrest was linked to the inhibition of cytokine production and the expression of key proteins like c-Fos. nih.gov

The cytotoxic potential of nicotinonitrile derivatives has been evaluated against various cancer cell lines, with some compounds showing potent activity. nih.gov For instance, certain derivatives exhibited IC₅₀ values in the nanomolar range against lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. nih.gov

Table 4: Antiproliferative Activity of Nicotinonitrile Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Cell Type | Antiproliferative Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative 14a | NCIH 460 | Large-cell Lung Cancer | 25 ± 2.6 nM | nih.gov |

| Derivative 14a | RKOP 27 | Colon Cancer | 16 ± 2 nM | nih.gov |

| Derivative 14a | HeLa | Cervical Cancer | 127 ± 25 nM | nih.gov |

| Compound 5e (Piperazine-azetidinone) | HeLa | Cervical Cancer | 29.44 ± 1.46 µg/ml | nih.gov |

| Nicotinonitrile Hybrid 29 | HepG-2 | Liver Cancer | More potent than doxorubicin | ekb.eg |

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial characteristics of this compound and its related derivatives are a subject of in vitro research to decipher their modes of action against various microbial pathogens. These investigations focus on the specific cellular and molecular targets these compounds affect.

Elucidation of Target Pathways in Bacterial (Gram-positive and Gram-negative) and Fungal Strains

In vitro evaluations of nicotinonitrile derivatives have demonstrated their potential to inhibit a wide range of microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungal strains like Candida albicans. researchgate.netfigshare.com The core of their mechanism is often attributed to the inhibition of crucial enzymes or interference with vital cellular pathways. researchgate.net

One significant target identified for similar heterocyclic compounds is DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to a halt in cell division and eventual cell death. For instance, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a compound also featuring a piperazine ring, revealed a dose-dependent inhibition of DNA gyrase activity. nih.gov While not a direct study on this compound, this suggests a plausible mechanism for this class of compounds. The nicotinonitrile moiety is considered a key pharmacophore that contributes to these biological activities. researchgate.netacs.org

Table 1: In Vitro Antimicrobial Activity of Selected Nicotinonitrile Derivatives This table is representative of the types of data found in the literature for nicotinonitrile derivatives; specific data for this compound was not available in the search results.

| Compound/Derivative | Microorganism | Activity (e.g., Inhibition Zone in mm) | Reference |

|---|---|---|---|

| Nicotinonitrile-coumarin hybrid 5a | S. aureus (Gram-positive) | High | figshare.com |

| Nicotinonitrile-coumarin hybrid 5b | E. coli (Gram-negative) | Moderate to High | figshare.com |

| Substituted Nicotinonitrile 28 | Aspergillus niger (Fungus) | Moderate | researchgate.net |

Studies on Microbial Membrane Integrity and Biosynthetic Pathway Interference

Beyond targeting specific enzymes, some antimicrobial agents operate by compromising the structural integrity of the microbial cell membrane. nih.govnih.gov Cationic antimicrobial peptides, for example, interact with the negatively charged bacterial membrane, leading to permeabilization, leakage of cellular contents, and cell death. nih.gov While direct studies on this compound's effect on membrane integrity are not prevalent, this mechanism is a known pathway for other antimicrobial compounds. nih.gov

Investigations into piperazine-containing quinolone derivatives, which share structural motifs with the subject compound, show that they can affect cell membrane integrity. mdpi.com For example, a dichlorobenzoyl derivative demonstrated a capability to affect the cell membrane of S. aureus. mdpi.com This suggests that derivatives of this compound could potentially exert their antimicrobial effect by disrupting the bacterial membrane, a mechanism that can lead to complete cell disruption. nih.gov

Anti-Inflammatory Activity Mechanisms (In Vitro)

The anti-inflammatory actions of compounds related to this compound have been explored in vitro, highlighting their capacity to modulate key inflammatory pathways at a molecular level.

Modulation of Pro-inflammatory Cytokine and Mediator Release (e.g., IL-1β)

A key mechanism for anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. In vitro studies on nicotinamide (B372718), a related compound, have shown it to be a potent inhibitor of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and TNF-α. nih.govresearchgate.net In models using endotoxin-stimulated human whole blood, nicotinamide inhibited these cytokines in a dose-dependent manner. nih.govresearchgate.net

Similarly, other piperazine derivatives have been investigated for their anti-inflammatory effects. One study found that a novel piperazine derivative significantly reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy model. nih.gov This inhibition of key inflammatory mediators like IL-1β is a crucial component of the compound's therapeutic potential in inflammatory conditions. nih.govnih.gov

Table 2: Effect of Related Compounds on Pro-inflammatory Cytokine Release (In Vitro)

| Compound | Cell/System Model | Stimulant | Cytokine Measured | Result | Reference |

|---|---|---|---|---|---|

| Nicotinamide | Human Whole Blood | Endotoxin (LPS) | IL-1β, IL-6, TNF-α, IL-8 | Dose-dependent inhibition (>95% for IL-1β, IL-6, TNF-α at 40 mmol/l) | nih.govresearchgate.net |

Cellular Pathway Inhibition in Immune Cell Responses

The anti-inflammatory effects of these compounds are often rooted in their ability to inhibit major signaling pathways within immune cells. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of genes involved in inflammation and immune responses. nih.govnih.gov Many anti-inflammatory agents function by suppressing the activation of NF-κB. mdpi.com Curcumin and its analogues, for example, are known to inhibit multiple steps in the NF-κB pathway, including the phosphorylation and degradation of its inhibitor, IκBα. mdpi.comresearchgate.net

Inhibition of the NF-κB pathway prevents the transcription of genes for pro-inflammatory cytokines and other mediators, thus dampening the inflammatory response. nih.govmdpi.com The design of molecules that specifically inhibit protein-protein interactions necessary for NF-κB activation represents a promising therapeutic strategy. unistra.fr Although direct evidence for this compound is pending, the established importance of the NF-κB and other kinase pathways (like Src/Abl) in inflammation suggests this is a highly probable mechanism of action for this class of compounds. exlibrisgroup.com

Antioxidant Activity Mechanisms (In Vitro)

The ability of this compound and its analogues to counteract oxidative stress is assessed through various in vitro antioxidant assays. These tests determine the capacity of the compounds to neutralize harmful free radicals.

The antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netugm.ac.id In these methods, the antioxidant compound donates an electron or hydrogen atom to the radical, a reaction that can be measured by a change in color. peerj.com

Numerous studies on nicotinonitrile derivatives have reported significant antioxidant potential. researchgate.net For instance, a nicotinonitrile-thiazole hybrid demonstrated a high inhibition activity of 86.27% in an ABTS assay. researchgate.net Another study on carbothioamide derivatives of nicotinonitrile showed good DPPH scavenging activity, with some compounds reaching over 90%. researchgate.net The mechanism is often a hydrogen atom transfer (HAT) from the antioxidant molecule to the free radical. mdpi.com The antioxidant capacity is typically quantified as the IC50 value, which is the concentration required to scavenge 50% of the free radicals. For comparison, piperine, another piperidine-containing natural product, also shows direct antioxidant activity against various free radicals with an IC50 of 1.23 mM for lipid peroxidation inhibition. ugm.ac.idnih.gov

Table 3: In Vitro Antioxidant Activity of Nicotinonitrile Derivatives and Related Compounds This table is a composite of data for related compound classes to illustrate the antioxidant potential. Specific IC50 values for this compound were not available in the search results.

| Compound/Derivative Class | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Nicotinonitrile-thiazole hybrid 6b | ABTS | 86.27% inhibition | researchgate.net |

| Carbothioamide nicotinonitrile 2c | DPPH | 90.7% scavenging | researchgate.net |

| Heterocyclic compound 3 | DPPH | IC50 = 93.4 μM | nih.gov |

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and research data concerning the biological activities of "this compound" have yielded no specific results. Consequently, there is no information to populate the requested article sections on its mechanistic investigations, including radical scavenging capabilities and protection against oxidative damage in cellular models.

The performed searches aimed to uncover studies related to:

The radical scavenging potential of "this compound" as measured by standard assays such as ABTS and DPPH.

The protective effects of this compound against oxidative damage in cellular systems.

Applications in Chemical Biology and Materials Science Excluding Clinical Aspects

Utility as Chemical Probes for Dissecting Biological Processes

While direct studies on 2-(Piperidin-4-yl)nicotinonitrile as a chemical probe are not extensively documented, its structural components, the piperidine (B6355638) ring and the nicotinonitrile moiety, are prevalent in numerous biologically active compounds. This suggests its potential as a foundational structure for the development of chemical probes. The piperidine ring can engage with biological macromolecules, and the nicotinonitrile group can participate in various biochemical pathways. These interactions can induce changes in cellular functions, making derivatives of this compound valuable for studying biological processes.

For instance, derivatives such as 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile are utilized in biological studies to understand their interactions with enzymes and receptors. The core structure of this compound can be systematically modified to generate a library of compounds. These derivatives can then be screened to identify specific probes for particular biological targets, aiding in the elucidation of complex biological pathways.

Integration into Targeted Protein Degradation Strategies (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. explorationpub.comdundee.ac.uk A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. explorationpub.com The linker's composition, length, and rigidity are critical for the efficacy and selectivity of the PROTAC. explorationpub.com

The piperidine moiety is a recognized component in the design of PROTAC linkers. explorationpub.com Its inclusion can enhance the solubility and rigidity of the linker, which are important pharmacokinetic properties. explorationpub.comresearchgate.net The rigid nature of the piperidine ring can help to achieve a suitable spatial orientation between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. explorationpub.com While the direct use of this compound as a complete linker is not explicitly detailed in the literature, its inherent structure, featuring a reactive piperidine and a modifiable nicotinonitrile, makes it a plausible candidate for incorporation into more complex linker architectures. The nicotinonitrile group could serve as a chemical handle for attaching either the POI-binding ligand or the E3 ligase ligand.

| Structural Component | Potential Function in PROTACs | Reference |

|---|---|---|

| Piperidine Ring | Provides rigidity to the linker, potentially improving ternary complex formation. Can enhance solubility. | explorationpub.comresearchgate.net |

| Nicotinonitrile Moiety | Can act as a chemical handle for conjugation to other parts of the PROTAC molecule. May participate in non-covalent interactions within the ternary complex. | nih.gov |

| Overall Scaffold | Serves as a building block for constructing diverse and effective PROTAC linkers. | wipo.int |

Exploration in Advanced Dye and Pigment Chemistry

The application of nicotinonitrile derivatives in the synthesis of dyes and pigments is an area of active research. acs.org Nicotinonitrile and its derivatives are known to be precursors for various heterocyclic compounds that can exhibit chromophoric properties. nih.govacs.org The presence of the electron-withdrawing nitrile group and the nitrogen-containing pyridine (B92270) ring can influence the electronic properties of a molecule, which is a key factor in color development. osf.ioslideshare.net

While there is no specific literature detailing the use of this compound in dye chemistry, its structure suggests potential. The nicotinonitrile core could be chemically modified through reactions like diazotization and coupling to produce azo dyes. researchgate.net Furthermore, the piperidine unit could be functionalized to modulate the solubility and binding properties of the resulting dye to various substrates. The synthesis of novel dye structures based on this scaffold could lead to materials with unique spectral properties.

Potential Applications in Functional Materials Science (e.g., Electrical, Optical)

The unique structure of compounds containing both piperidine and nicotinonitrile moieties makes them candidates for the development of new materials with specific electronic or mechanical properties. The combination of a saturated heterocyclic ring (piperidine) and an aromatic, electron-deficient ring (nicotinonitrile) can give rise to interesting solid-state packing and intermolecular interactions. These characteristics are crucial for determining the bulk properties of a material.

Derivatives of this compound, such as 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (B2937802), are being explored in materials science. The introduction of different substituents onto the piperidine nitrogen or the pyridine ring can tune the electronic and physical properties of the molecule. This could lead to the development of materials with applications in areas such as organic electronics or nonlinear optics, although specific research in this area for the parent compound is still emerging.

Role as Versatile Synthetic Intermediates for Non-Pharmaceutical Advanced Materials